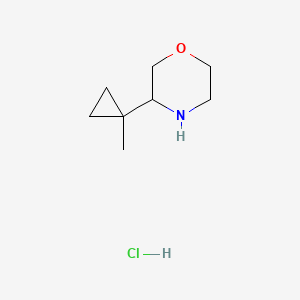

3-(1-Methylcyclopropyl)morpholine hydrochloride

Description

3-(1-Methylcyclopropyl)morpholine hydrochloride is a morpholine derivative featuring a cyclopropane ring substituted with a methyl group at the 3-position of the morpholine scaffold. Morpholine derivatives are widely explored for their diverse biological activities, including receptor modulation (e.g., sigma-1, opioid) and applications in synthesis or drug development .

Properties

IUPAC Name |

3-(1-methylcyclopropyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-8(2-3-8)7-6-10-5-4-9-7;/h7,9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWLOPHUUCKCME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2COCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)morpholine hydrochloride typically involves the reaction of 1-methylcyclopropylamine with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of 3-(1-Methylcyclopropyl)morpholine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The final product is purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of 3-(1-Methylcyclopropyl)morpholine.

Reduction: Corresponding amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-(1-Methylcyclopropyl)morpholine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Morpholine Hydrochloride Derivatives

Structural and Functional Analysis

Substituent Effects on Pharmacological Activity: Pramoxine Hydrochloride: The phenoxypropyl chain enhances lipid solubility, facilitating topical penetration for localized anesthesia . Oxaflozane Hydrochloride: The trifluoromethylphenyl group increases metabolic stability and bioavailability, critical for antihypertensive action .

Physicochemical Properties :

- Lipophilicity : The dioxaborolane group in the Ev9 compound enhances utility in Suzuki-Miyaura cross-coupling reactions, while the methyl ester in Ev3’s derivative improves water solubility .

- Stability : Cyclopropane rings (hypothesized in the target compound) are prone to ring-opening under acidic conditions, whereas trifluoromethyl groups (Oxaflozane) enhance chemical inertness .

Safety and Handling: Methyl 3-methylmorpholine-3-carboxylate HCl: Emits hydrogen chloride, nitrogen oxides, and carbon monoxide during combustion; dry sand or alcohol-resistant foam is recommended for fire suppression . General Precautions: Most morpholine hydrochlorides require ventilation, personal protective equipment (goggles, respirators), and avoidance of heat to prevent toxic gas release .

Biological Activity

3-(1-Methylcyclopropyl)morpholine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

- Chemical Formula : C10H18ClN

- CAS Number : 2243509-75-1

- Molecular Weight : 189.71 g/mol

The biological activity of 3-(1-Methylcyclopropyl)morpholine hydrochloride is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may influence neurotransmitter systems and exhibit potential analgesic and anticonvulsant effects.

Target Proteins

- Widely Interspaced Zinc Finger Motifs (WIZ) Protein : Initial findings indicate that this compound may modulate the expression levels of WIZ protein, which is involved in various cellular processes including gene regulation and apoptosis.

Anticonvulsant Activity

Research has demonstrated that 3-(1-Methylcyclopropyl)morpholine hydrochloride exhibits anticonvulsant properties in animal models. In a study involving mice, the compound was shown to significantly reduce seizure frequency and duration when administered prior to induced seizures .

Analgesic Effects

In addition to its anticonvulsant activity, the compound has been evaluated for its analgesic effects. In pain models, it demonstrated a dose-dependent reduction in pain response, suggesting potential utility in pain management therapies .

Data Table: Summary of Biological Activities

| Activity Type | Model Used | Observed Effect | Reference |

|---|---|---|---|

| Anticonvulsant | Mouse seizure model | Reduced seizure frequency | |

| Analgesic | Pain response model | Dose-dependent pain reduction |

Case Study 1: Anticonvulsant Efficacy

In a controlled study, researchers administered varying doses of 3-(1-Methylcyclopropyl)morpholine hydrochloride to mice subjected to pentylenetetrazol-induced seizures. Results indicated a significant decrease in both the number of seizures and their duration at higher doses compared to controls.

Case Study 2: Pain Management

Another study assessed the analgesic properties of the compound using a formalin test in rats. The results showed that treatment with the hydrochloride led to a significant decrease in pain behavior during both the acute and inflammatory phases of pain response.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(1-Methylcyclopropyl)morpholine hydrochloride, it is useful to compare it with other morpholine derivatives known for similar biological activities.

| Compound Name | Anticonvulsant Activity | Analgesic Activity |

|---|---|---|

| 3-(1-Methylcyclopropyl)morpholine hydrochloride | Yes | Yes |

| Morphine | Yes | Yes |

| Gabapentin | Yes | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.